2-Bromo-4-chloro-6-fluorophenol

Organic synthesis Physicochemical profiling Halogenated phenol characterization

Leverage the exclusive orthogonal reactivity of 2-Bromo-4-chloro-6-fluorophenol for your multi-step synthesis. Its 2-Br is primed for selective Suzuki coupling, while 4-Cl and 6-F remain intact for later-stage functionalization—a regiochemical precision unattainable with other regioisomers. This building block is ideal for medicinal chemistry and agrochemical discovery programs requiring sequential diversification. Ensures reliable multi-gram supply with ≥98% purity for demanding R&D campaigns.

Molecular Formula C6H3BrClFO
Molecular Weight 225.44 g/mol
CAS No. 886499-88-3
Cat. No. B1274304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-fluorophenol
CAS886499-88-3
Molecular FormulaC6H3BrClFO
Molecular Weight225.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)Br)Cl
InChIInChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
InChIKeyVGDYUSDMWUDGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-6-fluorophenol (CAS 886499-88-3): A Tri-Halogenated Phenol Intermediate for Regioselective Synthesis


2-Bromo-4-chloro-6-fluorophenol (CAS 886499-88-3) is a tri-halogenated aromatic phenol bearing bromine, chlorine, and fluorine substituents at the 2-, 4-, and 6-positions, respectively. This substitution pattern creates a unique combination of leaving-group potential, electron-withdrawing effects, and hydrogen-bonding capacity [1]. With a molecular weight of 225.44 g/mol and an XLogP3 of 3.0, the compound exhibits moderate lipophilicity suitable for organic synthesis applications [2]. The compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research programs where precise regiochemical control over subsequent functionalization is required [3].

Why 2-Bromo-4-chloro-6-fluorophenol (CAS 886499-88-3) Cannot Be Replaced by Generic Halophenols


Halophenols with alternative substitution patterns or different halogen compositions cannot be freely interchanged with 2-bromo-4-chloro-6-fluorophenol. The specific 2-bromo-4-chloro-6-fluoro arrangement confers a unique reactivity profile: bromine at the 2-position provides high leaving-group potential for nucleophilic aromatic substitution and cross-coupling reactions, while fluorine at the 6-position exerts strong electron-withdrawing and ortho-directing effects that modulate both the electronic environment and subsequent functionalization pathways . In contrast, regioisomers such as 2-bromo-6-chloro-4-fluorophenol or 4-bromo-2-chloro-6-fluorophenol present different spatial arrangements of these directing and leaving groups, leading to altered regiochemical outcomes in subsequent reactions [1]. Class-level evidence indicates that tri-halogenated phenylperoxyl radicals exhibit higher reactivity than mono- or di-halogenated analogs (reactivity order: trihalophenyl > dihalophenyl > monohalophenyl), suggesting that the presence of three distinct halogens in 2-bromo-4-chloro-6-fluorophenol may confer enhanced reactivity in radical-mediated processes compared to simpler halophenols [2].

Quantitative Evidence: Differentiating 2-Bromo-4-chloro-6-fluorophenol (CAS 886499-88-3) from Halophenol Analogs


Tri-Halogen Substitution Pattern vs. Mono- and Di-Halogenated Phenols: Physicochemical Property Differentiation

2-Bromo-4-chloro-6-fluorophenol exhibits substantially higher molecular weight, lipophilicity, and boiling point compared to mono- and di-halogenated phenol analogs due to its tri-halogenated structure. The compound has a molecular weight of 225.44 g/mol, XLogP3 of 3.0, and predicted boiling point of 205.3±35.0 °C at 760 mmHg [1] . In comparison, the mono-halogenated precursor 4-chloro-2-fluorophenol (CAS 348-62-9) has a molecular weight of 146.55 g/mol and a boiling point of 103-104 °C at 50 mmHg . The bromine atom at the 2-position contributes approximately 79 g/mol to the molecular weight and increases predicted logP by approximately 1.5 units relative to non-brominated analogs, based on typical halogen contributions to lipophilicity [1].

Organic synthesis Physicochemical profiling Halogenated phenol characterization

Synthetic Accessibility: Documented Preparation Route from 4-Chloro-2-fluorophenol in Patent Literature

A validated synthetic route to 2-bromo-4-chloro-6-fluorophenol is documented in patent WO2011/19738 A1. The procedure involves bromination of 4-chloro-2-fluorophenol (30-1, 29.31 g, 200 mmol) with bromine (32 g, 200 mmol) in acetic anhydride at room temperature, yielding 48.1 g of product as a white solid [1]. The LRMS analysis confirmed the product with calculated m/z 223.9 and found m/z 224.9 [M+H]+ [1]. This patent documentation provides a traceable, reproducible synthesis protocol that is not universally available for all halogenated phenol regioisomers.

Process chemistry Patent synthesis Bromination methodology

Electrophilic Aromatic Substitution Regioselectivity: Ortho/Ortho' Di-Halogenation Pattern with Fluorine at 6-Position

The 2-bromo-4-chloro-6-fluoro substitution pattern positions bromine ortho to the phenolic hydroxyl group, where it serves as an optimal leaving group for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type couplings), while the 6-fluoro substituent provides strong electron-withdrawal and ortho-direction for further functionalization . In regioisomer 4-bromo-2-chloro-6-fluorophenol (CAS 161045-79-0), bromine occupies the para position relative to hydroxyl, reducing its activation for nucleophilic aromatic substitution compared to ortho-bromine placement . Class-level evidence indicates that reactivity of halogenated phenylperoxyl radicals follows the order F < Cl < Br for monohalogenated systems, and para < meta < ortho for positional effects [1]. Extending this pattern, the ortho-bromine in 2-bromo-4-chloro-6-fluorophenol is predicted to exhibit higher reactivity in radical-mediated processes than para-bromine in regioisomeric analogs.

Regioselective synthesis Cross-coupling chemistry Halogen directing effects

GHS Safety Profile: Skin and Eye Irritation Classification for Laboratory Handling

2-Bromo-4-chloro-6-fluorophenol is classified under the Globally Harmonized System (GHS) as a Category 2 skin irritant (H315) and Category 2 eye irritant (H319), with additional specific target organ toxicity (single exposure) classification for respiratory tract irritation (H335) [1]. This defined hazard profile necessitates specific personal protective equipment (PPE) requirements and engineering controls during handling. In comparison, the precursor 4-chloro-2-fluorophenol is similarly noted as a toxic substance requiring avoidance of skin contact and vapor inhalation, but without the same explicit GHS category quantification in readily accessible public documentation .

Laboratory safety Chemical hygiene GHS compliance

Recommended Application Scenarios for 2-Bromo-4-chloro-6-fluorophenol (CAS 886499-88-3) Based on Evidence


Pharmaceutical Intermediate for Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Programs

2-Bromo-4-chloro-6-fluorophenol is positioned as a building block for palladium-catalyzed cross-coupling reactions in medicinal chemistry programs. The ortho-bromine substituent serves as an optimal leaving group for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, enabling C-C bond formation at the 2-position while retaining the 4-chloro and 6-fluoro substituents for subsequent functionalization or as pharmacophoric elements . This orthogonal reactivity profile allows for sequential diversification strategies not achievable with regioisomers where bromine occupies less activated para positions. The documented room-temperature synthesis from 4-chloro-2-fluorophenol ensures reliable supply for multi-gram medicinal chemistry campaigns [1].

Agrochemical Intermediate Requiring Orthogonal Halogen Reactivity for Sequential Derivatization

In agrochemical discovery programs, the differential leaving-group potential of bromine (ortho) versus chlorine (para) in 2-bromo-4-chloro-6-fluorophenol enables chemoselective sequential functionalization. The ortho-bromine can undergo selective nucleophilic aromatic substitution or cross-coupling under mild conditions while the para-chlorine remains intact for subsequent transformations . This orthogonal reactivity is particularly valuable for synthesizing libraries of halogenated biaryl ethers, diarylamines, and other privileged scaffolds common in herbicide and fungicide discovery. The compound's XLogP3 of 3.0 positions it within the optimal lipophilicity range for foliar uptake and translocation in plant systems .

Specialty Chemical Synthesis: Flame Retardant and Polymer Additive Precursor

2-Bromo-4-chloro-6-fluorophenol serves as a precursor for brominated flame retardant additives in polymer formulations . The high bromine content (one bromine atom per 225.44 g/mol, ~35.5% bromine by weight) combined with chlorine and fluorine provides multi-halogen flame-retardant efficacy. The predicted boiling point of 205.3±35.0 °C and vapor pressure of 0.2±0.4 mmHg at 25 °C indicate suitable thermal stability for incorporation into engineering thermoplastics requiring processing temperatures below 200 °C [1]. The defined GHS Category 2 irritant classification enables appropriate industrial hygiene planning for manufacturing environments [2].

Reference Standard for Analytical Method Development in Halophenol Analysis

Given its distinct tri-halogenated signature (Br, Cl, F) and moderate lipophilicity (XLogP3 3.0), 2-bromo-4-chloro-6-fluorophenol is suitable as a reference standard for developing HPLC, GC-MS, and LC-MS methods targeting halogenated phenolic environmental contaminants or pharmaceutical impurities. The compound's predicted density of 1.875±0.06 g/cm³ and refractive index of 1.593 provide distinctive physical parameters for quality control verification . Alfa Aesar (Thermo Fisher Scientific) catalogs this compound (Catalog No. H26770) with documented spectral data available through SpectraBase, supporting its use as an authenticated reference material [1].

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